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molecular formula C9H6FNO B1342198 4-fluoro-1H-indole-7-carbaldehyde CAS No. 389628-19-7

4-fluoro-1H-indole-7-carbaldehyde

Cat. No. B1342198
M. Wt: 163.15 g/mol
InChI Key: AOKVWJLEQVSXMW-UHFFFAOYSA-N
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Patent
US06469006B1

Procedure details

To a solution of 4-fluoro-7-bromoindole (1.0 g, 4.7 mmol) in THF (5 mL) at −78° C. was added n-BuLi (5.6 mL, 2.5M in hexanes) dropwise. The mixture was stirred for 15 min at −78° C., was allowed to warm to 5° C. for 30 min and was then re-cooled to −78° C. DMF (1.8 mL) was then added and the mixture was allowed to warm to room temperature slowly. The reaction was quenched with water and was extracted with ether. The organic phase was dried over MgSO4, filtered and concentrated to afford 4-fluoroindole-7-carboxaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8](Br)=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[Li]CCCC.CN([CH:20]=[O:21])C>C1COCC1>[F:1][C:2]1[CH:10]=[CH:9][C:8]([CH:20]=[O:21])=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C2C=CNC2=C(C=C1)Br
Name
Quantity
5.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 5° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then re-cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C2C=CNC2=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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